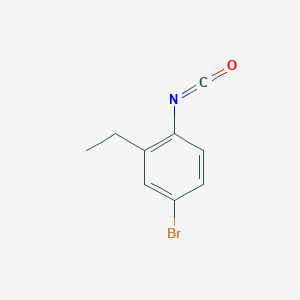

4-Bromo-2-ethylphenyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIAQDYICDWTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403168 | |

| Record name | 4-Bromo-2-ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-24-5 | |

| Record name | 4-Bromo-2-ethyl-1-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-ethylphenyl isocyanate chemical properties

An In-depth Technical Guide to 4-Bromo-2-ethylphenyl isocyanate: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated aromatic isocyanate, a class of highly reactive organic compounds characterized by the functional group –N=C=O. Since the discovery of isocyanates by Wurtz in 1848, these molecules have become indispensable in both industrial and research settings.[1] Their utility stems from the electrophilic nature of the isocyanate carbon, which readily undergoes addition reactions with a wide range of nucleophiles. This reactivity makes them crucial building blocks, or synthons, in the assembly of more complex molecules.[2][3]

This guide provides a detailed overview of this compound for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, synthesis, core reactivity, and applications, with a focus on its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] The specific substitution pattern—a bromine atom at the 4-position and an ethyl group at the 2-position—offers unique steric and electronic properties that can be leveraged to fine-tune the biological activity and pharmacokinetic profiles of target molecules.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Data |

| CAS Number | 480439-24-5 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol [4] |

| Appearance | Solid, typically white or off-white[2] |

| Melting Point | 47 - 51 °C[5] |

| Boiling Point | 158 °C at 14 mmHg[6] |

| Purity | Typically >95% |

Synthesis and Reactivity

General Synthesis Pathway

Aryl isocyanates are most commonly synthesized from their corresponding primary amines. The classical laboratory and industrial method involves the reaction of an aniline derivative with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene. For this compound, the precursor is 4-bromo-2-ethylaniline.

Caption: General synthetic route from aniline to isocyanate.

Core Reactivity with Nucleophiles

The synthetic utility of this compound is dictated by the high reactivity of the isocyanate moiety. The carbon atom of the N=C=O group is highly electrophilic and readily attacked by nucleophiles. This promiscuous reactivity can be problematic but is also key to its role as a versatile synthetic intermediate.[1] The primary reactions involve:

-

Reaction with Alcohols: Forms N-aryl carbamates (urethanes). This is a cornerstone reaction for producing polyurethanes in polymer science and for installing the carbamate functional group in drug candidates.

-

Reaction with Amines: Forms N,N'-disubstituted ureas. This reaction is rapid and is frequently employed in the synthesis of biologically active molecules.

-

Reaction with Water: The initial reaction with water forms an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to yield the parent amine, 4-bromo-2-ethylaniline. This reaction highlights the need for anhydrous (moisture-free) conditions during storage and handling.

Caption: Core reactions of this compound.

Applications in Drug Development and Research

Isocyanates are foundational reagents in the synthesis of agrochemicals and pharmaceuticals.[1][3] Their ability to form stable urea and carbamate linkages makes them invaluable for connecting different molecular fragments.

-

Scaffold Decoration: this compound serves as a versatile building block for creating libraries of compounds for high-throughput screening. The phenylurea moiety, formed by reacting the isocyanate with an amine, is a common structural motif in kinase inhibitors used in oncology.

-

Modulation of Physicochemical Properties: The substituents on the phenyl ring play a critical role in the pharmacological profile of the final compound.

-

The bromo group increases lipophilicity, which can enhance membrane permeability and bioavailability. It also provides a handle for further synthetic transformations, such as cross-coupling reactions.

-

The ethyl group provides steric bulk, which can influence the binding selectivity of a drug candidate for its target protein.

-

-

Intermediate for Heterocyclic Synthesis: The reactivity of the isocyanate group can be harnessed in cascade reactions to rapidly assemble complex heterocyclic structures, which are prevalent in medicinal chemistry.[1][7]

Experimental Protocol: Synthesis of an N-Aryl Carbamate

This section provides a standardized, self-validating protocol for the reaction of this compound with a generic primary alcohol.

Objective: To synthesize an N-(4-bromo-2-ethylphenyl)carbamate derivative.

Materials:

-

This compound (1.0 eq)

-

Primary alcohol (e.g., benzyl alcohol, 1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dry Nitrogen or Argon gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser

Methodology:

-

System Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar) to ensure anhydrous conditions.

-

Reagent Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Nucleophile Addition: Slowly add the primary alcohol (1.05 eq) to the stirred solution at room temperature. An optional tertiary amine base (e.g., triethylamine) can be used to catalyze the reaction.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the isocyanate starting material typically indicates completion. Reactions are often complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel, wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude carbamate product by flash column chromatography on silica gel or by recrystallization to yield the final, pure product.

Caption: Step-by-step workflow for carbamate synthesis.

Safety and Handling

Isocyanates are potent sensitizers and irritants. Strict adherence to safety protocols is mandatory.

-

Hazard Identification:

-

Precautionary Measures & PPE:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[10][11] Prevent contact with skin and eyes.[10]

-

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The material is moisture-sensitive; store under an inert atmosphere.

References

-

LookChem. (n.d.). Cas 1591-98-6, 4-BROMO-2-METHYLPHENYL ISOCYANATE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]

- Kristián, P., Gonda, J., & Bernáth, G. (1987).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Understanding the Versatility of Phenyl Isocyanate in Modern Industrial Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylphenyl isocyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) substituted phenyl isocyanates, dry toluene, reflux, 2-4 h, 58-82%. Retrieved from [Link]

- De Nanteuil, F., De Césare, V., & Waser, J. (2017). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Society Reviews, 46(12), 3535-3548.

-

Patsnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic applications of N-isocyanate intermediates. Retrieved from [Link]

-

Georganics Ltd. (2011, January 24). 4-BROMO-2-METHYLPHENYL ISOCYANATE Safety Data Sheet. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-2,6-diethylphenyl isothiocyanate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl isocyanide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

Sources

- 1. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1591-98-6 4-Bromo-2-methylphenyl isocyanate AKSci X8151 [aksci.com]

- 6. 4-Bromophenyl isocyanate 99 2493-02-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. georganics.sk [georganics.sk]

4-Bromo-2-ethylphenyl isocyanate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-ethylphenyl Isocyanate

Introduction

This compound is a halogenated aromatic isocyanate. While specific applications for this particular molecule are not widely documented, its structure suggests significant potential as a versatile intermediate in several fields of chemical research and development. Aromatic isocyanates are crucial building blocks in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers, primarily through the formation of urethane and urea linkages.[1][2] The presence of a bromine atom offers a site for further functionalization via cross-coupling reactions, and the ethyl group influences the molecule's solubility and steric properties. This guide provides a comprehensive overview of a plausible synthetic route to this compound, its characterization, and the necessary safety protocols for its handling.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established methods for isocyanate formation. The most direct route involves the phosgenation of the corresponding aniline, 4-bromo-2-ethylaniline. Safer alternatives to the highly toxic phosgene gas, such as triphosgene, are commonly employed in a laboratory setting.[3] Other notable methods include rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements, which offer pathways from carboxylic acids or their derivatives.[4][5][6]

This guide will focus on a two-part synthetic strategy: first, the preparation of the precursor 4-bromo-2-ethylaniline, followed by its conversion to the target isocyanate using triphosgene.

Part 1: Synthesis of the Precursor, 4-Bromo-2-ethylaniline

A logical synthetic route to 4-bromo-2-ethylaniline begins with the commercially available 2-ethylaniline. Direct bromination of anilines can be challenging due to the high reactivity of the amino group, which can lead to over-bromination and oxidation. Therefore, a protection-bromination-deprotection sequence is advisable for a clean and high-yielding synthesis. A similar strategy is employed for the synthesis of 4-bromo-2-methylaniline.[7]

Workflow for the Synthesis of 4-Bromo-2-ethylaniline

Experimental Protocol: Synthesis of 4-Bromo-2-ethylaniline

-

Protection of the Amino Group:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-ethylaniline in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-ethylphenyl)acetamide.

-

-

Bromination:

-

Dissolve the N-(2-ethylphenyl)acetamide in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise at room temperature. The amino group directs the electrophilic substitution to the para position.

-

Stir the reaction mixture for 12-16 hours.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(4-bromo-2-ethylphenyl)acetamide.

-

-

Deprotection (Hydrolysis):

-

Suspend the N-(4-bromo-2-ethylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or Na2CO3 solution) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure 4-bromo-2-ethylaniline.

-

Part 2: Synthesis of this compound

The conversion of 4-bromo-2-ethylaniline to the corresponding isocyanate is efficiently achieved using triphosgene, a safer solid substitute for phosgene gas.[3] The reaction proceeds via an intermediate carbamoyl chloride, which then eliminates HCl to form the isocyanate.

Reaction Mechanism: Phosgenation using Triphosgene

Experimental Protocol: Synthesis of this compound

-

Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel. Triphosgene is toxic and releases phosgene upon contact with moisture or heat.[8][9][10][11][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[13][14][15][16]

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-bromo-2-ethylaniline (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in the same solvent.

-

-

Reaction Execution:

-

Cool the aniline solution to 0 °C using an ice bath.

-

Slowly add the triphosgene solution to the stirred aniline solution over 30-60 minutes.

-

After the addition is complete, add a non-nucleophilic base, such as triethylamine (2.2 equivalents), dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the amine spot on a TLC plate or by IR spectroscopy (disappearance of N-H stretches and appearance of the -N=C=O stretch).

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation.

-

Alternative Synthetic Routes

-

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide, which can be prepared from the corresponding carboxylic acid (4-bromo-2-ethylbenzoic acid).[6] This route avoids the use of phosgene derivatives but requires the handling of potentially explosive acyl azides.[5]

-

Hofmann Rearrangement: This reaction converts a primary amide (4-bromo-2-ethylbenzamide) to the isocyanate with one fewer carbon atom.[4][17][18] The reaction is typically carried out using bromine and a strong base.[5]

Characterization of this compound

Due to the lack of published experimental data, the following characterization parameters are predicted based on the structure and known spectroscopic data for similar aromatic isocyanates.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (approx. δ 7.0-7.5 ppm), likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet, corresponding to the three protons on the benzene ring. Ethyl Group: A quartet (approx. δ 2.6-2.8 ppm) for the -CH₂- group and a triplet (approx. δ 1.2-1.4 ppm) for the -CH₃ group.[19][20] |

| ¹³C NMR | Isocyanate Carbon: A signal around δ 125-135 ppm for the -N=C=O carbon. Aromatic Carbons: Six signals in the aromatic region (approx. δ 120-140 ppm), including two quaternary carbons (one attached to bromine and one to the ethyl group). Ethyl Group: Two signals in the aliphatic region for the -CH₂- and -CH₃ carbons.[21] |

| IR Spectroscopy | A very strong, sharp, and characteristic absorption band for the asymmetric stretch of the isocyanate group (-N=C=O) in the range of 2250-2285 cm⁻¹.[22][23][24][25] Other bands would include C-H stretches (aromatic and aliphatic) and C=C stretches of the aromatic ring. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation: Potential fragmentation patterns could involve the loss of CO, the ethyl group, or the bromine atom.[26][27] |

Safety and Handling

Isocyanates are toxic compounds that can cause respiratory and skin sensitization.[13][14][15][16] Triphosgene is a corrosive and highly toxic solid that can release phosgene gas.[8][9][10][11][12] Strict adherence to safety protocols is essential.

-

Engineering Controls: All manipulations involving triphosgene and isocyanates must be conducted in a certified chemical fume hood.[8][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.[13][14][15][16] For handling triphosgene, a face shield and respiratory protection may be necessary.[8][9]

-

Handling: Handle triphosgene under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[11][12] Avoid heating triphosgene, as it can decompose to phosgene.[8][11][12]

-

Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous materials.

-

Waste Disposal: All waste containing triphosgene or isocyanates must be quenched and disposed of as hazardous chemical waste according to institutional and local regulations.

References

- University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.

- Synquest Labs.

- ASTM Digital Library.

- Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS.

- PubMed.

- Fisher Scientific.

- Sigma-Aldrich.

- Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

- Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes.

- ACS Publications.

- ResearchGate.

- PubMed.

- ResearchGate.

- CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.

- ScienceDirect.

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- SpringerLink. Characterizing Polymeric Methylene Diphenyl Diisocyanate Reactions with Wood: 1.

- Google Patents.

- Wikipedia. Hofmann rearrangement.

- Master Organic Chemistry. The Hofmann and Curtius Rearrangements.

- Reddit. How to prepare 4-(2-Bromoethyl)aniline...

- BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips.

- Chemistry Learner.

- Wikipedia. Curtius rearrangement.

- Thermo Fisher Scientific. Hofmann Rearrangement.

- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.

- ResearchGate.

- CDPH.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.

- ResearchGate.

- Safe Work Australia.

- PMC.

- SafeWork NSW.

- SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.

- Health and Safety Authority.

- ResearchGate. 15N NMR spectroscopy, 27.

- Organic Syntheses.

- C&EN. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

- ResearchGate. (PDF)

- L.S.College, Muzaffarpur. Curtius rearrangement.

- Organic Chemistry Portal. Curtius Rearrangement.

- RSC Publishing.

- ResearchGate. 1 H NMR spectrum of the PU-4 sample.

Sources

- 1. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. scispace.com [scispace.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. synquestlabs.com [synquestlabs.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 15. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 16. hsa.ie [hsa.ie]

- 17. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 18. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. stacks.cdc.gov [stacks.cdc.gov]

- 25. d-nb.info [d-nb.info]

- 26. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Bromo-2-ethylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-ethylphenyl isocyanate (CAS Number: 480439-24-5), a versatile chemical intermediate. We will delve into its synthesis, core reactivity, potential applications in medicinal chemistry, and essential safety protocols. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Core Chemical Identity and Properties

This compound is an aromatic isocyanate featuring a bromine atom and an ethyl group on the phenyl ring. The strategic placement of these substituents modulates the reactivity of the isocyanate functional group and provides vectors for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 480439-24-5 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Melting Point | 47-50 °C (for analog 4-Bromo-2-methylphenyl isocyanate) | [2] |

| Boiling Point | 254.7 °C at 760 mmHg (for analog 4-Bromo-2-methylphenyl isocyanate) | [2] |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General Chemical Knowledge |

| Sensitivity | Moisture sensitive. | [1] |

Note: Some physical properties are estimated based on the closely related analog, 4-Bromo-2-methylphenyl isocyanate, due to limited specific data for the ethyl derivative.

Synthesis Pathway: From Precursor to Isocyanate

The synthesis of this compound is a multi-step process that begins with the commercially available 2-ethylaniline. The overall strategy involves the regioselective bromination of the aromatic ring followed by the conversion of the resulting aniline to the target isocyanate. The Curtius rearrangement is a reliable and widely used laboratory-scale method for this transformation, avoiding the use of highly toxic phosgene.[3][4][5]

Part 1: Synthesis of the Precursor, 4-Bromo-2-ethylaniline

The synthesis of the key aniline intermediate is adapted from established procedures for similar substituted anilines.[6][7] The core principle is to protect the highly activating amino group to control the regioselectivity of the subsequent electrophilic aromatic bromination.

Step 1.1: Protection of 2-Ethylaniline The amino group of 2-ethylaniline is acetylated to form N-(2-ethylphenyl)acetamide. This is a crucial step for two reasons:

-

Moderation of Reactivity: The acetyl group transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This prevents over-bromination and the formation of unwanted side products.

-

Steric Hindrance: The bulkier acetamido group enhances the steric hindrance at the ortho position, further favoring substitution at the para position, which is the desired site for bromination.

Protocol: Acetylation of 2-Ethylaniline

-

To a stirred solution of 2-ethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Heat the mixture to 50-60°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the N-(2-ethylphenyl)acetamide product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 1.2: Regioselective Bromination The protected aniline, N-(2-ethylphenyl)acetamide, is then subjected to electrophilic bromination. The acetamido group directs the incoming electrophile (Br⁺) to the para position due to its ortho-, para-directing nature and the steric hindrance at the ortho positions.

Protocol: Bromination of N-(2-ethylphenyl)acetamide

-

Dissolve N-(2-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at a temperature maintained below 20°C.

-

Stir the reaction mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the mixture into a solution of sodium bisulfite to quench any unreacted bromine, which results in the precipitation of N-(4-bromo-2-ethylphenyl)acetamide.

-

Filter the product, wash with water, and dry.

Step 1.3: Deprotection to Yield 4-Bromo-2-ethylaniline The final step in the precursor synthesis is the hydrolysis of the acetamido group to regenerate the free amine. This is typically achieved under acidic conditions.[6]

Protocol: Hydrolysis of N-(4-bromo-2-ethylphenyl)acetamide

-

Suspend N-(4-bromo-2-ethylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture under reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH) to a pH of 8-10 to precipitate the free aniline.[6]

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-ethylaniline.[6]

Part 2: Conversion to Isocyanate via Curtius Rearrangement

The Curtius rearrangement is a robust method for converting a carboxylic acid into an isocyanate with one less carbon atom.[3][5] This is achieved through the thermal decomposition of an acyl azide intermediate.

Step 2.1: Conversion of 4-Bromo-2-ethylaniline to 4-Bromo-2-ethylbenzoic acid This step can be achieved via a Sandmeyer-type reaction. The aniline is first diazotized, then reacted with a cyanide source (e.g., KCN/CuCN) to form the nitrile, which is subsequently hydrolyzed to the carboxylic acid.

Step 2.2: Formation of the Acyl Azide The carboxylic acid is converted to an acyl azide. A common and effective method involves the use of diphenylphosphoryl azide (DPPA).[5] Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with sodium azide (NaN₃).[8] The DPPA method is often preferred for its milder conditions.

Protocol: Acyl Azide Formation

-

To a solution of 4-bromo-2-ethylbenzoic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent like toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. The acyl azide is typically not isolated and is used directly in the next step.

Step 2.3: Thermal Rearrangement to the Isocyanate The solution containing the acyl azide is heated, leading to the loss of nitrogen gas and a concerted rearrangement to form the isocyanate.[3] The mechanism is believed to be a concerted process, ensuring the retention of the stereochemistry of the migrating group.[3]

Protocol: Curtius Rearrangement

-

Gently heat the toluene solution containing the acyl azide to 80-100°C.

-

Vigorous evolution of nitrogen gas will be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).

-

The resulting solution contains the target this compound. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to attack by a wide range of nucleophiles.

Reaction with Alcohols to form Carbamates

Isocyanates react readily with primary and secondary alcohols to form stable carbamate (urethane) linkages.[9] This reaction is fundamental in polyurethane chemistry and is widely exploited in medicinal chemistry to link molecular fragments or to act as bioisosteres of amide bonds, offering improved pharmacokinetic properties.[9][10]

Mechanism: The reaction proceeds via the nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the isocyanate.

Reaction with Amines to form Ureas

The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted urea derivatives.[11] The urea functional group is a key structural motif in numerous FDA-approved drugs due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit, facilitating strong interactions with biological targets.[11][12]

Mechanism: The highly nucleophilic nitrogen of the amine attacks the isocyanate carbon, leading to the formation of a stable C-N bond and the urea product.

Reaction with Water

Isocyanates are sensitive to moisture and react with water in a two-step process. The initial reaction forms an unstable carbamic acid, which then spontaneously decarboxylates to yield the corresponding primary amine (in this case, 4-bromo-2-ethylaniline) and carbon dioxide gas.[3] This reactivity necessitates the use of anhydrous conditions during synthesis and handling to prevent degradation of the isocyanate.

Characterization and Spectral Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the predicted spectral data based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or doublets in the δ 6.8-7.5 ppm range. - A quartet (2H) for the -CH₂- of the ethyl group around δ 2.6-2.8 ppm. - A triplet (3H) for the -CH₃ of the ethyl group around δ 1.2-1.4 ppm. |

| ¹³C NMR | - Isocyanate carbon (-N=C=O) signal in the δ 120-130 ppm region. - Aromatic carbons (6C) in the δ 115-140 ppm range, including the C-Br and C-NCO signals. - Ethyl group carbons: -CH₂- around δ 20-30 ppm and -CH₃ around δ 10-15 ppm. |

| IR Spectroscopy | - A strong, sharp, and characteristic absorption band for the isocyanate (-N=C=O) asymmetric stretch, typically appearing around 2250-2275 cm⁻¹ . - C-H stretching bands for aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 225 and 227 in an approximate 1:1 ratio, characteristic of a monobrominated compound. - Fragmentation patterns corresponding to the loss of CO, NCO, and fragments of the ethyl group. |

Applications in Drug Discovery and Medicinal Chemistry

Aryl isocyanates are pivotal reagents in medicinal chemistry, primarily for the synthesis of urea and carbamate derivatives which are prevalent in a vast array of therapeutic agents.[9][11] The this compound scaffold offers several strategic advantages for drug design:

-

Hydrogen Bonding: The resulting urea or carbamate moiety can form critical hydrogen bonds with protein targets, such as kinases, proteases, and GPCRs.[11]

-

Structural Rigidity: The urea linkage introduces a degree of rigidity into a molecule, which can be beneficial for optimizing binding affinity by reducing the entropic penalty upon binding.

-

Modulation of Physicochemical Properties: The bromo and ethyl substituents can be used to fine-tune properties like lipophilicity, metabolic stability, and potency. The bromine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions.

Case Study: Sorafenib and Diaryl Urea Kinase Inhibitors Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of cancer. A central feature of its structure is the diaryl urea moiety, which is critical for its binding to the ATP-binding pocket of kinases like VEGFR and Raf kinase.[13] The synthesis of Sorafenib and its analogs often involves the reaction of a substituted aryl isocyanate with a corresponding aryl amine.[13]

This compound represents a valuable building block for generating novel analogs of such kinase inhibitors. By reacting it with a library of diverse amines, medicinal chemists can rapidly generate a portfolio of new urea-containing compounds for screening, exploring new structure-activity relationships (SAR) in the quest for more potent and selective drug candidates.

Safety, Handling, and Storage

Isocyanates as a class are hazardous chemicals and must be handled with appropriate precautions. They are potent respiratory and skin sensitizers, and inhalation can cause severe asthmatic reactions.[14][15]

Hazard Statements (based on analogs):

-

Harmful if inhaled.[2]

-

Causes skin and serious eye irritation.[2]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[15]

-

May cause respiratory irritation.[2]

Recommended Safety Protocols:

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Body Protection: A lab coat, with additional protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: For operations with a high potential for aerosol or vapor generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. As the compound is moisture-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly within the field of drug discovery. Its ability to readily form stable urea and carbamate linkages makes it an attractive building block for creating novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in the research laboratory.

References

- ChemicalBook. (2023). 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet.

- Wiley-VCH. (2007).

- MyBioSource. (n.d.). This compound.

- CN103787895A. (2014). Production process for synthesizing 4-bromo-2-methylaniline.

- Wikipedia. (n.d.). Curtius rearrangement.

- Organic Syntheses Procedure. (n.d.).

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.).

- Slideshare. (n.d.). Curtius rearrment.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.).

- PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.

- Reddit. (n.d.). How to prepare 4-(2-Bromoethyl)aniline....

- Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.).

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed. (n.d.).

- Request PDF. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Prode Properties. (n.d.).

- MySkinRecipes. (n.d.). 4-Bromo-2-ethylaniline hydrochloride.

- PubChem. (n.d.). 4-Bromo-2-ethylaniline.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.).

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

- PubChem. (n.d.). 4-Bromo-2-methylphenyl isocyanide.

- Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (n.d.).

- Organic Syntheses Procedure. (n.d.). ethyl isocyanide.

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol.

- Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)

- ResearchGate. (n.d.).

- Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- ResearchGate. (n.d.).

- Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (n.d.).

- Organic Syntheses Procedure. (n.d.). Isocyanic acid, p-nitrophenyl ester.

- Krishnaveni Degree College. (n.d.). Unit I-IV Syllabus.

- Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.).

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. 4-Bromo-2-ethylaniline hydrochloride [myskinrecipes.com]

- 15. rsc.org [rsc.org]

4-Bromo-2-ethylphenyl isocyanate molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-ethylphenyl isocyanate

Abstract

This compound is a substituted aromatic isocyanate that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive isocyanate group and a halogenated aromatic ring, makes it a strategic building block for the synthesis of a diverse range of molecular architectures. The isocyanate moiety readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. These linkages are prevalent in many pharmaceutically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling protocols, and applications, with a focus on its utility for researchers and professionals in the field of drug development.

Compound Identification and Core Properties

The fundamental properties of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 480439-24-5 | [1] |

| PubChem CID | 4426496 | [1] |

| Appearance | (Not specified, typically a liquid or low-melting solid) | |

| Purity | ≥95% (Typical) | [1] |

Synthesis Pathway

Isocyanates are key intermediates in synthetic chemistry, and their preparation has been the subject of extensive research.[2][3] The most common and industrially scalable method for synthesizing aryl isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent. In the case of this compound, the precursor is 4-bromo-2-ethylaniline.

The reaction proceeds via an initial nucleophilic attack of the amine onto phosgene, forming a carbamoyl chloride, which is then dehydrochlorinated upon heating to yield the final isocyanate product. The use of highly toxic phosgene necessitates strict safety controls, leading to the development of alternative, safer phosgene-free methods, although the phosgenation route remains prevalent.[2]

Caption: General synthesis of this compound from its corresponding aniline.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles, providing a robust method for forming stable covalent bonds.

Urea Formation

The reaction with primary and secondary amines is rapid and typically quantitative, yielding substituted ureas. This reaction is fundamental in medicinal chemistry for linking different molecular fragments. The resulting urea moiety is a common structural motif in many approved drugs due to its ability to act as a rigid and effective hydrogen bond donor and acceptor, facilitating strong binding to biological targets.

Carbamate and Thiocarbamate Formation

Alcohols and thiols react similarly to form carbamates and thiocarbamates, respectively. While these reactions are generally slower than urea formation, they can be catalyzed by bases or organometallic compounds. These functional groups also serve as important linkers and pharmacophores in drug design.

The diagram below illustrates the core application of the title compound in forming a disubstituted urea, a key step in combinatorial chemistry and fragment-based drug discovery.

Caption: Reaction workflow showing the use of the isocyanate to synthesize substituted ureas.

Safety, Handling, and Storage

Isocyanates as a class are potent respiratory sensitizers and lachrymators. Proper engineering controls and personal protective equipment (PPE) are mandatory to ensure safe handling.[4]

Hazard Identification

-

Health Hazards : Harmful if inhaled, causing respiratory irritation.[5] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Causes serious eye irritation and skin irritation.[4][5] Individuals with prior respiratory conditions or sensitization to isocyanates should avoid any exposure.[4]

-

Physical Hazards : During a fire, irritating and toxic gases may be generated.[5]

Recommended Handling and PPE

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Safety showers and eye wash stations must be readily available.[5]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety glasses or goggles.[5]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][6]

-

Respiratory Protection : If ventilation is inadequate or for spill cleanup, wear a self-contained breathing apparatus or an appropriate respirator.[5][7] Avoid breathing dust, fumes, or vapors.[7]

-

First Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[6] If respiratory symptoms occur, seek immediate medical attention.[4]

-

Skin Contact : Immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical help.[7]

-

Eye Contact : Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical aid.[5][6]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed to prevent contact with moisture, which can cause isocyanates to polymerize. Store locked up.[6]

-

Disposal : Dispose of contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[6]

Exemplary Experimental Protocol: Synthesis of a Substituted Urea

This protocol describes a general procedure for the reaction of this compound with a generic primary amine.

Objective: To synthesize N-(4-bromo-2-ethylphenyl)-N'-(benzyl)urea.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Preparation: Dissolve benzylamine (1.0 eq) in 20 mL of anhydrous DCM and add it to the flask.

-

Reaction Initiation: In a separate flask, dissolve this compound (1.0 eq) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Addition: Add the isocyanate solution dropwise to the stirring amine solution at room temperature over 15-20 minutes. An inert atmosphere must be maintained throughout the addition.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction is often exothermic.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot is no longer visible.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, often a solid, will precipitate.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure urea product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

- Vertex AI Search Result.

- ChemicalBook. (2023).

- Georganics. (2011).

- Fisher Scientific. (2024).

- Gaco Western LLC. (2015).

- ChemComm. (2023).

- ChemRxiv. (2023).

Sources

Spectroscopic Blueprint of 4-Bromo-2-ethylphenyl Isocyanate: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key chemical intermediates is paramount. 4-Bromo-2-ethylphenyl isocyanate stands as a significant building block in the synthesis of a variety of bioactive molecules. Its utility is intrinsically linked to its precise chemical structure, which can be unequivocally elucidated through a combination of modern spectroscopic techniques.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from analogous structures to construct a reliable predictive model of its spectral characteristics. This approach not only offers a robust framework for the identification and characterization of this compound but also serves as a practical illustration of spectroscopic interpretation for substituted aromatic systems.

Molecular Structure and Spectroscopic Overview

The logical starting point for any spectroscopic analysis is a clear visualization of the molecule's structure and the consequent relationships between its constituent atoms and functional groups.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical and complementary information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and relatively clean spectral window. However, given that isocyanates can react with trace amounts of water, which can be present even in deuterated solvents, using an anhydrous grade of solvent and preparing the sample under an inert atmosphere (e.g., nitrogen or argon) is best practice.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electronic effects of the bromo, ethyl, and isocyanate substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (ethyl) | ~ 1.25 | triplet (t) | ~ 7.6 | 3H |

| CH₂ (ethyl) | ~ 2.70 | quartet (q) | ~ 7.6 | 2H |

| Ar-H (H6) | ~ 7.10 | doublet (d) | ~ 8.4 | 1H |

| Ar-H (H5) | ~ 7.25 | doublet of doublets (dd) | ~ 8.4, ~ 2.0 | 1H |

| Ar-H (H3) | ~ 7.35 | doublet (d) | ~ 2.0 | 1H |

Causality Behind Predictions:

-

Ethyl Group: The ethyl group protons will exhibit a classic triplet-quartet pattern due to spin-spin coupling with each other. The CH₂ group is deshielded by the adjacent aromatic ring.

-

Aromatic Protons: The three aromatic protons are in different chemical environments. H6 is ortho to the ethyl group and meta to the bromine, H5 is ortho to the bromine and meta to both the ethyl and isocyanate groups, and H3 is ortho to the isocyanate group and meta to the bromine. The isocyanate group is electron-withdrawing, which will deshield the ortho proton (H3). The bromine atom also has a deshielding effect. The splitting patterns arise from coupling to neighboring aromatic protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~ 15 |

| CH₂ (ethyl) | ~ 24 |

| C4 (Ar-C-Br) | ~ 120 |

| C5 (Ar-C-H) | ~ 130 |

| C6 (Ar-C-H) | ~ 128 |

| C3 (Ar-C-H) | ~ 132 |

| C2 (Ar-C-CH₂CH₃) | ~ 138 |

| C1 (Ar-C-NCO) | ~ 135 |

| N=C=O | ~ 125 |

Causality Behind Predictions:

-

Aliphatic Carbons: The ethyl group carbons will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The aromatic carbons will resonate in the range of approximately 120-140 ppm. The carbon attached to the bromine (C4) will be influenced by the heavy atom effect. The carbons attached to the substituents (C1, C2, C4) will generally have lower intensities than those attached to hydrogens.

-

Isocyanate Carbon: The carbon of the isocyanate group is expected to appear in the aromatic region, typically between 120-135 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. In the case of this compound, the most characteristic signal will be from the isocyanate group.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: As a liquid, the IR spectrum of this compound can be conveniently measured as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent like chloroform can be used in a liquid cell. For ease of use and minimal sample preparation, Attenuated Total Reflectance (ATR) FTIR is also a highly suitable method[2].

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates or the solvent is first recorded. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=C=O asymmetric stretch | ~ 2270 | Strong, sharp |

| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C-H stretch | 2970 - 2850 | Medium |

| C-Br stretch | 700 - 500 | Medium to strong |

Causality Behind Predictions:

-

Isocyanate Stretch: The most diagnostic peak in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which appears in a relatively uncongested region of the spectrum around 2250-2275 cm⁻¹[2][3].

-

Aromatic Vibrations: The aromatic ring will give rise to several bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

-

Aliphatic Vibrations: The ethyl group will show characteristic C-H stretching bands just below 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond will have a stretching vibration in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). Given its likely volatility, GC-MS would be a suitable method.

-

Ionization: Electron Ionization (EI) is a common method that will provide detailed fragmentation patterns.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectral Data

The mass spectrum of this compound will be characterized by a distinct molecular ion peak and several key fragment ions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments[4]. The molecular weight of this compound is 226.07 g/mol (for ⁷⁹Br).

| m/z (predicted) | Proposed Ion | Fragmentation Pathway |

| 225/227 | [C₉H₈⁷⁹/⁸¹BrNO]⁺• | Molecular Ion (M⁺•) |

| 196/198 | [C₈H₅⁷⁹/⁸¹Br]⁺• | Loss of •CHO |

| 184/186 | [C₇H₅⁷⁹/⁸¹Br]⁺• | Loss of NCO |

| 117 | [C₉H₈NO]⁺ | Loss of •Br |

| 106 | [C₇H₅]⁺ | Loss of Br and NCO |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will be observed at m/z 225 and 227 with approximately equal intensity, which is a hallmark of a monobrominated compound[4][5].

-

Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the isocyanate group (NCO), the loss of a bromine radical, and cleavage of the ethyl group. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions. A common fragmentation for aryl isocyanates is the loss of the NCO group. Another likely fragmentation is the loss of a bromine atom.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from related compounds, offers a solid foundation for the identification and characterization of this important chemical intermediate. The provided experimental protocols further equip researchers with the necessary methodologies to acquire high-quality spectral data. As a self-validating system, the congruence of data from these three distinct spectroscopic techniques will provide a high degree of confidence in the structural assignment of this compound in any research or development setting.

References

- Mass Spectrometry: Fragmentation. [Online].

-

4-Bromo-2-ethylaniline. PubChem. [Online]. Available: [Link][6]

-

4-Bromo-2-ethylaniline. NIST WebBook. [Online]. Available: [Link][1][7][8]

-

4-Bromo-2-methylaniline. PubChem. [Online]. Available: [Link][2]

-

Quantification with the Pearl FTIR accessory. Specac Ltd. [Online]. Available: [Link][2]

-

FTIR spectra of the isocyanate prepolymer and the resulting samples. ResearchGate. [Online]. Available: [Link][3]

-

15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. ResearchGate. [Online]. Available: [Link][1]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Online]. Available: [Link][4]

Sources

- 1. 4-Bromo-2-ethylaniline [webbook.nist.gov]

- 2. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]

- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-ethylaniline [webbook.nist.gov]

- 8. 4-Bromo-2-ethylaniline [webbook.nist.gov]

A Technical Guide to the Reactivity and Stability of 4-Bromo-2-ethylphenyl Isocyanate

Executive Summary

4-Bromo-2-ethylphenyl isocyanate is a substituted aromatic isocyanate featuring a highly electrophilic functional group, making it a versatile intermediate for the synthesis of complex organic molecules in pharmaceutical and materials science research. Its reactivity is dominated by the isocyanate moiety's susceptibility to nucleophilic attack, while its stability is critically influenced by environmental factors, particularly moisture. This guide provides an in-depth analysis of its core reactivity, degradation pathways, and field-proven protocols for its handling and application. The insights herein are designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively and safely utilize this compound.

Core Reactivity Profile

The chemical behavior of this compound is fundamentally governed by the electronic and steric characteristics of its structure: the highly reactive isocyanate group, the electron-withdrawing bromo substituent, and the sterically hindering ortho-ethyl group.

The Isocyanate Functional Group: An Electrophilic Hub

The isocyanate (–N=C=O) group is an electrophile, making it reactive toward a wide range of nucleophiles, including alcohols, amines, and water.[1][2] The reaction mechanism involves a nucleophilic attack on the central carbon atom of the isocyanate. The presence of the bromine atom, an electron-withdrawing group, is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to non-halogenated analogs. Conversely, the ethyl group at the ortho position introduces steric hindrance, which may temper the reaction rate with bulky nucleophiles.

dot graph "Reactivity_Pathways" { layout=neato; graph [bgcolor="#FFFFFF", splines=true, overlap=false, size="9.5,6!", ratio=fill, pad="0.5"]; node [shape=box, style="filled", margin=0.2]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];

// Central Node main [label="4-Bromo-2-ethylphenyl\nIsocyanate", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, width=3];

// Reactant Nodes h2o [label="H₂O\n(Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; roh [label="R'–OH\n(Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; rnh2 [label="R'R''–NH\n(Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Nodes amine [label="4-Bromo-2-ethylaniline + CO₂\n(via Carbamic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; urethane [label="Urethane (Carbamate)\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; urea [label="Substituted Urea\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges main -> urethane [label="Urethane Formation"]; main -> urea [label="Urea Formation"]; main -> amine [label="Hydrolysis"];

// Positioning main -- h2o [style=invis]; main -- roh [style=invis]; main -- rnh2 [style=invis]; } endom Caption: Core reactivity pathways of this compound.

Reactions with Nucleophiles

-

Reaction with Water (Hydrolysis): Isocyanates react readily with water to form an intermediate carbamic acid, which is typically unstable and decomposes to yield a primary amine and carbon dioxide.[2][3][4] In this case, the product is 4-bromo-2-ethylaniline. This reaction is often exothermic and the resulting CO₂ can cause dangerous pressure buildup in sealed containers.[5][6] The newly formed amine can subsequently react with another molecule of the isocyanate to form a stable, often insoluble, diaryl urea.

-

Reaction with Alcohols (Urethane Formation): The reaction with alcohols produces urethane (carbamate) linkages.[1][2] This is one of the most common and synthetically useful reactions of isocyanates, forming the basis of polyurethane chemistry.[7] The reaction rate can be significantly increased by catalysts such as tertiary amines or organotin compounds.[1][8]

-

Reaction with Amines (Urea Formation): Primary and secondary amines react rapidly with isocyanates to form substituted ureas.[1][2][5] This reaction is generally faster than the reaction with alcohols and typically does not require catalysis. This high reactivity makes isocyanates excellent reagents for derivatizing or cross-linking amine-containing molecules.

Self-Condensation Reactions

In the absence of other nucleophiles and often promoted by catalysts or elevated temperatures, isocyanates can react with themselves.

-

Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a uretdione (a 1,3-diazetidine-2,4-dione). Some aryl isocyanates are known to dimerize at ambient temperatures.[3][9]

-

Trimerization: Three isocyanate molecules can cyclize to form a highly stable 1,3,5-triazine-2,4,6-trione, also known as an isocyanurate.[3][10] This reaction is often catalyzed by a variety of substances, including amines, phosphines, and metal complexes, and is a key reaction in the formation of rigid polyisocyanurate (PIR) foams.[11][12]

Stability and Degradation Pathways

The utility of this compound is directly tied to its stability under storage and reaction conditions. Several factors can lead to its degradation, compromising sample purity and reactivity.

dot graph "Stability_Factors" { graph [bgcolor="#FFFFFF", splines=true, overlap=false, size="9.5,6!", ratio=fill, pad="0.5"]; node [shape=box, style="filled", margin=0.2]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];

// Central Node main [label="4-Bromo-2-ethylphenyl\nIsocyanate", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, width=3];

// Degradation Factors moisture [label="Moisture (H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="High Temperature\n(>250°C)", fillcolor="#FBBC05", fontcolor="#202124"]; light [label="UV Light", fillcolor="#EA4335", fontcolor="#FFFFFF"]; self_react [label="Self-Reaction\n(Catalyst/Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Degradation Products hydrolysis_products [label="Insoluble Urea + CO₂", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; thermal_products [label="Decomposition Products", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; photo_products [label="Radical Species /\nSide Products", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; oligomers [label="Dimers / Trimers\n(Isocyanurates)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges main -> hydrolysis_products [label="Hydrolysis", headport="w", tailport="e"]; main -> thermal_products [label="Thermal Decomposition", headport="w", tailport="e"]; main -> photo_products [label="Photodegradation", headport="w", tailport="e"]; main -> oligomers [label="Oligomerization", headport="w", tailport="e"];

// Positioning moisture -- main [style=invis]; heat -- main [style=invis]; light -- main [style=invis]; self_react -- main [style=invis]; } endom Caption: Key factors influencing the stability of the isocyanate.

Critical Factor: Moisture Sensitivity

The paramount stability concern for all isocyanates is moisture.[9] The hydrolysis reaction is irreversible and leads to the formation of insoluble urea by-products and gaseous CO₂.[4][13] This has several practical consequences:

-

Loss of Purity: The active isocyanate is consumed, reducing the effective concentration and introducing impurities.

-

Pressure Buildup: In sealed containers, CO₂ evolution can lead to dangerous over-pressurization.[6]

-

Equipment Fouling: The formation of solid ureas can block feed lines, valves, and pumps in automated systems.[9]

Mitigation Strategy: Strict exclusion of moisture is mandatory. The compound should be stored at low temperatures (2-8°C) under an inert atmosphere (e.g., argon or dry nitrogen) with tightly sealed containers.[13][14]

Thermal Stability

Aryl isocyanates are generally stable at ambient temperatures but can decompose at elevated temperatures. The thermal decomposition of related isocyanurates (trimers) back into free isocyanates is known to occur at temperatures above 400°C.[15] Similarly, the reverse reaction of urethane cleavage to form isocyanates and alcohols is an industrial process performed at high temperatures (250-600°C).[16] Therefore, while stable under typical laboratory conditions, prolonged exposure to temperatures exceeding 200-250°C should be avoided to prevent decomposition.

Photostability

Aromatic compounds containing bromine can exhibit increased light absorption and photoreactivity.[17] The presence of the bromo-aryl moiety suggests a potential sensitivity to UV radiation. Photochemical conditions could lead to radical formation or other unintended side reactions, compromising the integrity of the molecule.[18][19] It is therefore advisable to store the compound protected from direct light.

Experimental Protocols and Handling

Safe Handling and Storage

Given the reactivity and potential toxicity of isocyanates, stringent safety measures are required.

| Parameter | Recommendation | Rationale |

| Storage | Store at 2-8°C under a dry, inert atmosphere (Argon or N₂).[14] | Minimizes hydrolysis and self-reaction.[9][13] |

| Handling | Handle only in a well-ventilated fume hood. | Prevents inhalation of potentially harmful vapors.[6][20] |

| PPE | Wear safety goggles, a face shield, and chemical-resistant gloves. | Protects eyes and skin from accidental contact.[21][22] |

| Incompatibilities | Avoid contact with water, alcohols, amines, strong acids, and strong bases. | These substances react exothermically and degrade the compound.[1][2] |

| Spill Cleanup | Neutralize small spills with a decontaminant solution (e.g., isopropanol, water, and ammonia mixture).[9] | Reacts with the isocyanate to form less hazardous urea and urethane products. |

Protocol: Derivatization with a Primary Amine for Purity Assessment

This protocol describes a standard procedure to convert the isocyanate into a stable, easily characterizable urea derivative. This serves as a reliable method for confirming the identity and assessing the purity of the starting material.

dot graph "Experimental_Workflow" { rankdir=LR; graph [bgcolor="#FFFFFF", splines=true, overlap=false, size="9.5,4!", ratio=fill, pad="0.5"]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Dissolve Isocyanate\nand Amine in Dry\nAcetonitrile"]; reaction [label="Stir at Room Temp\n(30 min)"]; workup [label="Solvent Evaporation\nunder Reduced Pressure"]; analysis [label="Analyze Crude Product\n(¹H NMR, LC-MS)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagents -> reaction -> workup -> analysis -> end; } endom Caption: Workflow for the synthesis of a urea derivative.

Methodology:

-

Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M).

-

Nucleophile Addition: To the stirring solution, add benzylamine (1.05 eq.) dropwise at room temperature. Causality: A slight excess of the amine ensures complete consumption of the isocyanate.

-

Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is typically rapid and may be slightly exothermic. Monitor completion by TLC or LC-MS if desired.

-